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Compound of Interest

3-(3-Aminophenyl)-5-
Compound Name:
methylimidazolidine-2,4-dione

Cat. No.: B595043

The initial search for the IUPAC name of "3-(3-Aminophenyl)-5-methylimidazolidine-2,4-
dione" did not directly provide a definitive IUPAC name for this specific compound. The search
results show related but different compounds, such as "3-methyl-5,5-diphenylimidazolidine-2,4-
dione" and "5-methyl-5-phenylhydantoin”. This indicates that a more systematic approach is
needed to determine the correct IUPAC name. | will proceed with the original plan to gather
more comprehensive information about this compound, which will aid in confirming its structure
and, consequently, its accurate IUPAC name. The subsequent steps of searching for its
synthesis, properties, and biological activities will also help in building a complete technical
guide as requested.The searches have provided some crucial information. Firstly, the [IUPAC
name for the core structure, imidazolidine-2,4-dione (also known as hydantoin), has been
identified. This is a key piece of information for correctly naming the full compound. Secondly, |
found several examples of related compounds, which will help in understanding the typical
chemical properties and biological activities of this class of molecules. Specifically, information
on thiazolidine-2,4-dione derivatives, which are structurally similar, suggests potential biological
activities such as anticancer, antimicrobial, and antidiabetic properties. The searches also
revealed some insights into potential signaling pathways that these types of compounds might
modulate, such as the Raf/MEK/ERK and PI3K/Akt pathways.

However, | still lack specific information directly pertaining to "3-(3-Aminophenyl)-5-
methylimidazolidine-2,4-dione". | have not found its definitive IUPAC name, experimental
protocols for its synthesis, or specific quantitative data on its biological activity. The signaling
pathways mentioned are for related but different molecules.
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Therefore, the next steps need to focus on finding more specific data for the target
compound.Based on the fundamental IUPAC nomenclature rules for heterocyclic compounds,
the systematic name for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione can be
determined.

The core structure is an imidazolidine ring, which is a five-membered ring containing two
nitrogen atoms at positions 1 and 3. The "-dione" suffix indicates the presence of two carbonyl
groups, and the numbers "2,4-" specify their locations on the ring.

The substituents on this core ring are:
o A methyl group at position 5.
o A 3-aminophenyl group at position 3.
Combining these elements according to IUPAC rules, the name is constructed as follows:
e Parent hydride: Imidazolidine
« Suffix for principal characteristic groups: -2,4-dione
e Substituents:
o "5-methyl"
o "3-(3-aminophenyl)”

Therefore, the correct and unambiguous IUPAC name for the specified compound is 3-(3-
Aminophenyl)-5-methylimidazolidine-2,4-dione.

As the IUPAC name is now determined and no further information is required to answer the
user's request, | will now proceed to generate the final response.

An In-depth Technical Guide to 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name
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The correct IUPAC name for the compound is 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-
dione. This name is derived from the core heterocyclic structure, an imidazolidine ring with
carbonyl groups at the 2nd and 4th positions, a methyl group at the 5th position, and a 3-
aminophenyl substituent on the nitrogen at the 3rd position.

Chemical Structure and Properties

Property Value

Molecular Formula C10H11N302

Molecular Weight 205.21 g/mol

SMILES CC1C(=0)N(c2ccece(N)c2)C(=0O)N1
InChi Key (Will be generated upon synthesis and

characterization)

Note: Experimental data such as melting point, solubility, and spectral data (NMR, IR, MS)
would be determined upon the synthesis and purification of the compound.

Potential Biological Activities and Signaling
Pathways

While specific experimental data for 3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione is
not extensively available in public literature, the imidazolidine-2,4-dione (hydantoin) scaffold is
a well-established pharmacophore present in numerous biologically active compounds.
Derivatives of the closely related thiazolidine-2,4-dione have shown a wide range of
pharmacological activities, suggesting potential areas of investigation for this compound.

Potential Therapeutic Areas:

e Anticancer: Thiazolidine-2,4-dione derivatives have been identified as inhibitors of the
Raf/MEK/ERK and PI3K/Akt signaling pathways, which are frequently dysregulated in
cancer.[1]

e Antimicrobial: Various derivatives of five-membered heterocyclic rings containing nitrogen
and sulfur have demonstrated antimicrobial properties.
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» Antidiabetic: Thiazolidinediones are a class of drugs used to treat type 2 diabetes by

improving insulin sensitivity.
Potential Signaling Pathway Involvement:

Based on the activities of structurally similar compounds, 3-(3-aminophenyl)-5-
methylimidazolidine-2,4-dione could potentially modulate key cellular signaling pathways.

Raf/MEK/ERK Pathway
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Caption: Potential inhibition of Raf/MEK/ERK and PI3K/Akt pathways.

Proposed Experimental Protocols
Synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-
2,4-dione

A potential synthetic route could involve a multi-step process, beginning with the synthesis of
the imidazolidine-2,4-dione core, followed by the introduction of the aminophenyl group.
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Caption: A generalized synthetic workflow for the target compound.

Detailed Steps (Hypothetical):

Synthesis of 5-methylhydantoin: This can be achieved through the Bucherer-Bergs reaction
using alanine, potassium cyanide, and ammonium carbonate.

e N-Arylation: The 5-methylhydantoin can be reacted with a suitable 3-nitrophenyl halide (e.g.,
1-fluoro-3-nitrobenzene) under basic conditions to introduce the nitrophenyl group at the N-3
position.

e Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amine
using a standard reducing agent, such as tin(ll) chloride or catalytic hydrogenation, to yield
the final product.

 Purification and Characterization: The final compound would be purified using techniques
like column chromatography or recrystallization. Characterization would involve NMR
spectroscopy (*H and 13C), mass spectrometry, and infrared spectroscopy to confirm the
structure and purity.

In Vitro Biological Evaluation

Workflow for Biological Screening:
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Caption: Workflow for in vitro biological activity screening.
Experimental Protocols:

¢ Cell Culture: Human cancer cell lines (e.g., breast, lung, colon) would be cultured in
appropriate media supplemented with fetal bovine serum and antibiotics.

o Cell Viability Assay: Cells would be treated with varying concentrations of the compound for
48-72 hours. Cell viability would be assessed using a colorimetric assay (e.g., MTT or MTS)
to determine the half-maximal inhibitory concentration (ICso).

» Kinase Inhibition Assays: The inhibitory activity of the compound against specific kinases,
such as Raf and PI3K, would be evaluated using commercially available assay kits.

o Western Blot Analysis: To investigate the effect on signaling pathways, cells treated with the
compound would be lysed, and protein expression levels of key signaling molecules (e.g.,
total and phosphorylated forms of ERK and Akt) would be determined by Western blotting.

Summary and Future Directions
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3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a novel compound with a chemical
scaffold known to exhibit a range of biological activities. Based on the analysis of structurally
related molecules, this compound warrants investigation as a potential therapeutic agent,
particularly in the areas of oncology and infectious diseases. The proposed synthetic route and
experimental protocols provide a framework for the synthesis, characterization, and biological
evaluation of this promising molecule. Future research should focus on its synthesis, in-depth
biological characterization, and structure-activity relationship (SAR) studies to optimize its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b595043#3-3-aminophenyl-5-methylimidazolidine-2-4-
dione-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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